3-chloro-2-fluoro-6-methoxyaniline hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-chloro-2-fluoro-6-methoxyaniline hydrochloride is an organic compound with the molecular formula C7H8Cl2FNO. It is a derivative of aniline, which is a primary aromatic amine. This compound is characterized by the presence of chlorine, fluorine, and methoxy groups attached to the benzene ring, along with an amine group. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, enhancing its solubility in water.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-2-fluoro-6-methoxyaniline hydrochloride typically involves multiple steps, starting from readily available precursors. One common method involves the nucleophilic aromatic substitution reaction. For instance, 3-chloro-2-fluoro-6-nitrobenzene can be reduced to form the corresponding aniline derivative. The reduction can be achieved using reagents such as iron powder and hydrochloric acid under reflux conditions. The methoxy group can be introduced via methylation using dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalytic hydrogenation is often employed for the reduction step, using catalysts like palladium on carbon. The methylation step can be optimized using phase-transfer catalysis to improve the reaction rate and selectivity.
Chemical Reactions Analysis
Types of Reactions
3-chloro-2-fluoro-6-methoxyaniline hydrochloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine and fluorine atoms can be substituted by nucleophiles such as amines or thiols.
Oxidation: The aniline group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group (if present) can be reduced to an amine.
Methylation: The methoxy group can be introduced or modified through methylation reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon or reagents like iron powder and hydrochloric acid.
Methylation: Methyl iodide or dimethyl sulfate in the presence of a base.
Major Products Formed
Substitution Reactions: Formation of derivatives with different substituents replacing chlorine or fluorine.
Oxidation Products: Formation of nitroso or nitro compounds.
Reduction Products: Formation of primary amines from nitro compounds.
Methylation Products: Formation of methoxy derivatives.
Scientific Research Applications
3-chloro-2-fluoro-6-methoxyaniline hydrochloride has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme interactions and as a building block for bioactive molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-chloro-2-fluoro-6-methoxyaniline hydrochloride depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of electron-withdrawing groups like chlorine and fluorine can influence its reactivity and binding affinity to molecular targets.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-3-methoxyaniline
- 3-fluoro-4-methoxyaniline
- 2-fluoro-6-methoxyaniline
Uniqueness
3-chloro-2-fluoro-6-methoxyaniline hydrochloride is unique due to the specific arrangement of substituents on the benzene ring, which can significantly influence its chemical reactivity and biological activity. The combination of chlorine, fluorine, and methoxy groups provides a distinct electronic environment, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-chloro-2-fluoro-6-methoxyaniline;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClFNO.ClH/c1-11-5-3-2-4(8)6(9)7(5)10;/h2-3H,10H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEPTUAJAISKEEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)Cl)F)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8Cl2FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.